4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one

Catalog No.
S14668419
CAS No.
M.F
C13H14ClN3O
M. Wt
263.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-...

Product Name

4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one

IUPAC Name

5-chloro-4-(3-phenylpropylamino)-1H-pyridazin-6-one

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

InChI

InChI=1S/C13H14ClN3O/c14-12-11(9-16-17-13(12)18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,15,17,18)

InChI Key

BKGHGTCJNGBBQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C(=O)NN=C2)Cl

4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one is a synthetic compound characterized by its unique pyridazinone structure, which includes a chloro group at the fourth position and a phenylpropylamino substituent at the fifth position. This compound is classified under pyridazines, a group of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.

The molecular formula of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one is C13H14ClN3OC_{13}H_{14}ClN_3O, with a molecular weight of approximately 265.72 g/mol. The compound features a pyridazinone core, which contributes to its stability and reactivity in various

Typical of amines and heterocycles:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to the formation of new derivatives.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides, expanding the range of potential derivatives.
  • Reduction Reactions: The pyridazinone moiety can be reduced to yield various substituted derivatives, affecting the compound's biological activity.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further study.

The biological activity of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one has been investigated in various studies. Compounds with similar structures have shown potential as:

  • Anticancer Agents: Pyridazine derivatives have demonstrated activity against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Some pyridazine compounds exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar effects.
  • Neuroprotective Effects: Research indicates that certain substituted pyridazines can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

The synthesis of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one typically involves multi-step organic synthesis techniques:

  • Formation of Pyridazinone Core: The initial step often involves the condensation of appropriate precursors to form the pyridazinone ring.
  • Chlorination: Introducing the chloro substituent can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  • Amine Substitution: The final step involves attaching the phenylpropylamine moiety via nucleophilic substitution on the pyridazinone structure.

These methods allow for the controlled synthesis of the compound while enabling modifications to enhance its properties.

4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one has potential applications in various fields:

  • Pharmaceutical Development: Its structure suggests potential use as a lead compound in drug development targeting cancer or infectious diseases.
  • Agricultural Chemicals: Given the biological activity of related compounds, it may serve as a pesticide or herbicide.
  • Research Tool: The compound can be used in biochemical assays to study cellular processes or as a reference compound in pharmacological studies.

Interaction studies are crucial for understanding how 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins involved in disease pathways can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing whether this compound inhibits specific enzymes can help determine its therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells will inform its bioavailability and efficacy.

These studies are vital for optimizing the compound's therapeutic profile and understanding its pharmacodynamics.

Several compounds share structural similarities with 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one, each exhibiting unique properties:

Compound NameStructure FeaturesSimilarity Index
4-Chloro-5-hydroxypyridazin-3(2H)-oneHydroxyl group at position five0.66
4,5-Dichloro-3(2H)-pyridazinoneTwo chloro groups at positions four and five0.76
5-Amino-4-chloropyridazin-3(2H)-oneAmino group at position five0.67
4-Chloro-5-methoxypyridazin-3(2H)-oneMethoxy group at position five0.62
4,5-Dichloro-2-methylpyridazin-3(2H)-oneMethyl substitution at position two0.66

These compounds illustrate variations in substituents that may affect their biological activity and applications, highlighting the uniqueness of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2H)-one as a potentially valuable candidate in medicinal chemistry and agricultural applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

263.0825398 g/mol

Monoisotopic Mass

263.0825398 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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